molecular formula C20H29NO3S B11703684 N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide

N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide

Cat. No.: B11703684
M. Wt: 363.5 g/mol
InChI Key: OGUNOJJGFWUYSG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide is an organic compound that features a furan ring attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide typically involves the reaction of furan-2-carbaldehyde with 2,4,6-tri(propan-2-yl)benzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced amine derivatives, and various substituted benzenesulfonamide compounds.

Scientific Research Applications

N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide is unique due to its combination of a furan ring and a highly substituted benzenesulfonamide structure

Properties

Molecular Formula

C20H29NO3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H29NO3S/c1-13(2)16-10-18(14(3)4)20(19(11-16)15(5)6)25(22,23)21-12-17-8-7-9-24-17/h7-11,13-15,21H,12H2,1-6H3

InChI Key

OGUNOJJGFWUYSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCC2=CC=CO2)C(C)C

Origin of Product

United States

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